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molecular formula C9H7BrClNO4 B8512824 Ethyl 2-chloro-3-bromo-5-nitrobenzoate

Ethyl 2-chloro-3-bromo-5-nitrobenzoate

Cat. No. B8512824
M. Wt: 308.51 g/mol
InChI Key: QFTAGLWUTDBYHH-UHFFFAOYSA-N
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Patent
US06281214B1

Procedure details

2.25 kg (7.3 mol) of ethyl 2-chloro-3-bromo-5-nitrobenzoate was dissolved in a mixture comprising 4000 ml of concentrated hydrochloric acid and 4000 ml of ethanol. 1 kg of powdered iron was added to the obtained solution in portions so as to maintain the bulk temperature at 80° C. The reaction mixture was cooled, followed by the addition of a saturated brine. The resulting mixture was extracted with ethyl acetate. The organic phase was dried and concentrated under reduced pressure to give 1.8 kg of the title compound as a colorless oil.
Quantity
2.25 kg
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1 kg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:12]([Br:13])=[CH:11][C:10]([N+:14]([O-])=O)=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5]>Cl.C(O)C.[Cl-].[Na+].O.[Fe]>[Cl:1][C:2]1[C:12]([Br:13])=[CH:11][C:10]([NH2:14])=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:3.4.5|

Inputs

Step One
Name
Quantity
2.25 kg
Type
reactant
Smiles
ClC1=C(C(=O)OCC)C=C(C=C1Br)[N+](=O)[O-]
Name
Quantity
4000 mL
Type
solvent
Smiles
Cl
Name
Quantity
4000 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Three
Name
Quantity
1 kg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OCC)C=C(C=C1Br)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 kg
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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